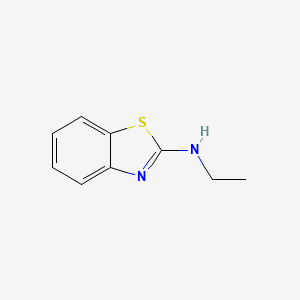

N-Ethyl-1,3-benzothiazol-2-amine

Descripción general

Descripción

N-Ethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.26 and is typically found in a solid form .

Synthesis Analysis

The synthesis of N-Ethyl-1,3-benzothiazol-2-amine and similar compounds has been reported in several studies . For instance, one study reported the synthesis of molecules in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The InChI code for N-Ethyl-1,3-benzothiazol-2-amine is 1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) . This indicates the presence of a benzothiazole ring with an ethylamine substituent.Physical And Chemical Properties Analysis

N-Ethyl-1,3-benzothiazol-2-amine is a solid at room temperature . It has a melting point of 92-93°C . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 283.1±23.0 °C at 760 mmHg, and a flash point of 125.0±22.6 °C .Aplicaciones Científicas De Investigación

Heterocyclic Building Blocks

“N-Ethyl-1,3-benzothiazol-2-amine” is used as a heterocyclic building block in chemical synthesis . These building blocks are essential for constructing complex organic molecules, and they play a crucial role in the development of pharmaceuticals and other biologically active compounds.

Inhibition of Ubiquitin Ligase

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with the inhibition of ubiquitin ligase . Ubiquitin ligases play a key role in protein degradation, and their inhibition can have significant implications in the treatment of diseases like cancer.

Selective Cytotoxicity Against Tumorigenic Cell Lines

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have shown selective cytotoxicity against tumorigenic cell lines . This means they can selectively kill cancer cells, which is a promising area of research in cancer therapy.

Prophylaxis and Treatment of Rotavirus Infections

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with the prophylaxis and treatment of rotavirus infections . Rotaviruses are a leading cause of severe diarrhea among infants and young children, and these compounds could potentially lead to new treatments.

Adenosine A2A Receptor Modulators

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have been studied as adenosine A2A receptor modulators . These receptors are involved in various physiological processes, including inflammation and neurodegeneration, making them a target for therapeutic interventions.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

Compounds similar to “N-Ethyl-1,3-benzothiazol-2-amine” have been associated with therapeutic agents for disorders associated with nuclear hormone receptors . These receptors are involved in a wide range of biological processes, and their modulation can have therapeutic benefits in various diseases.

Antioligomer Activity

“N-Ethyl-1,3-benzothiazol-2-amine” related compounds have shown antioligomer activity . This means they can prevent the formation of protein oligomers, which are implicated in several neurodegenerative diseases, including Alzheimer’s and Parkinson’s.

Antimicrobial Activity

“N-Ethyl-1,3-benzothiazol-2-amine” and its derivatives have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.

Safety and Hazards

Direcciones Futuras

While specific future directions for N-Ethyl-1,3-benzothiazol-2-amine are not mentioned in the retrieved sources, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the potential applications of N-Ethyl-1,3-benzothiazol-2-amine in various fields, including medicinal chemistry .

Mecanismo De Acción

Target of Action

N-Ethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and inhibit their function . This interaction can lead to the disruption of essential biological processes, such as cell wall synthesis in Mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by N-Ethyl-1,3-benzothiazol-2-amine are likely related to the synthesis of the mycobacterial cell wall. By inhibiting the function of DprE1, the compound can disrupt the biosynthesis of arabinogalactan, leading to the inhibition of cell wall synthesis .

Result of Action

The result of N-Ethyl-1,3-benzothiazol-2-amine’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the bacterium’s death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Propiedades

IUPAC Name |

N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIVJKZYGYWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182539 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28291-69-2 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

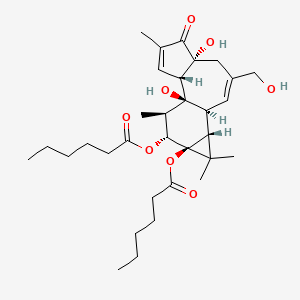

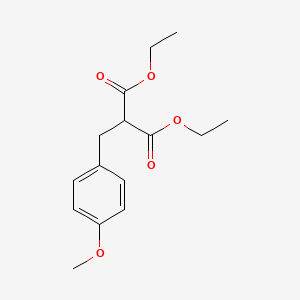

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

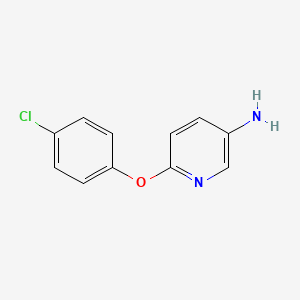

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)